(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid
Description
(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring system with stereospecific substitutions at positions 1 and 3. The molecule features a pyridin-4-yl group at position 3 and a carboxylic acid moiety at position 1, with two methyl groups at position 4. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
(1R,3R)-2,2-dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)8(9(11)10(13)14)7-3-5-12-6-4-7/h3-6,8-9H,1-2H3,(H,13,14)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSOXAIEYPYIHO-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O)C2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of a pyridine-substituted alkene with a diazo compound in the presence of a rhodium catalyst. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium(II) acetate or similar rhodium complexes
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of light or radical initiators.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated cyclopropane derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its chiral nature and the presence of the pyridine ring make it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the materials science industry, this compound can be used in the synthesis of novel polymers and materials with unique mechanical and chemical properties. Its rigid cyclopropane ring contributes to the stability and durability of these materials.
Mechanism of Action
The mechanism by which (1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the cyclopropane ring can provide steric hindrance, influencing the binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : (1R,3R)-3-((E/Z)-Buta-1,3-dienyl)-2,2-dimethylcyclopropane-1-carboxylic Acid
- Structure : Shares the (1R,3R)-cyclopropane backbone and 2,2-dimethyl substitution but replaces the pyridin-4-yl group with a buta-1,3-dienyl chain.
- Synthesis: Prepared via ozonolysis of chrysanthemic acid methyl ester followed by a Wittig reaction with allyl triphenylphosphonium bromide .
- Application: Part of a novel class of polyenylcyclopropanecarboxylic esters with demonstrated insecticidal activity, likely targeting insect nervous systems .
- The pyridinyl substituent in the target compound may enable hydrogen bonding or π-π interactions, altering target specificity.
Compound B : (1S,2R)-1-(1,3-dioxoisoindolin-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid (5c)
- Structure : Features a fluorophenyl group at position 2 and a dioxoisoindolinyl group at position 1, differing in stereochemistry (1S,2R vs. 1R,3R).
- Key Differences :
- The fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic pockets.
- Stereochemical variance (1S,2R vs. 1R,3R) may drastically alter biological activity due to spatial mismatches with target proteins.
Physicochemical and Pharmacokinetic Properties (Inferred)
Research Findings and Mechanistic Insights
- Insecticidal Activity: Compound A’s butadienyl chain aligns with polyenylcyclopropanecarboxylic esters’ mode of action, disrupting insect sodium channels. The target compound’s pyridinyl group may offer improved stability or novel target engagement .
- Medicinal Potential: Compound B’s fluorophenyl and dioxoisoindolinyl groups suggest utility in drug design, whereas the target compound’s pyridine moiety could interact with nicotinic acetylcholine receptors or enzymes requiring aromatic recognition .
Biological Activity
(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 191.23 g/mol
- CAS Number : 2227887-05-8
Research indicates that this compound may act as a modulator of neurotransmitter systems. It has been shown to influence the uptake of monoamines, particularly dopamine and serotonin, which are critical in various neurological and psychiatric conditions .
Pharmacological Effects
Several studies have documented the biological effects of this compound:
- Monoamine Uptake Inhibition :
- Neuroprotective Properties :
- Antidepressant-like Effects :
Study 1: Monoamine Transporter Interaction
In a controlled study involving various analogs of cyclopropane derivatives, this compound demonstrated a higher affinity for hDAT compared to other tested compounds. This suggests a promising lead for developing selective inhibitors for treating mood disorders.
Study 2: Neuroprotective Effects in Rodent Models
A study investigated the neuroprotective effects of this compound in rodent models subjected to neurotoxic agents. Results indicated a reduction in neuronal death and inflammation markers, suggesting its potential as a therapeutic agent in conditions such as Alzheimer's disease.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 191.23 g/mol |
| CAS Number | 2227887-05-8 |
| hDAT Affinity | High |
| hSERT Affinity | Moderate |
| Neuroprotective Effect | Yes |
| Antidepressant-like Activity | Positive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
